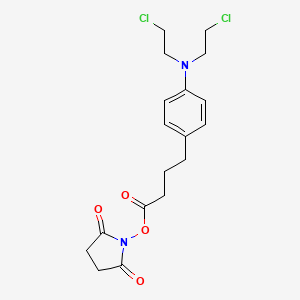![molecular formula C12H14N6O5 B12899855 L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- CAS No. 918334-41-5](/img/structure/B12899855.png)
L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the synthesis of nucleotides and nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the purine derivative, followed by the introduction of the methylamino group. The final steps would involve the formation of the acetamido and succinic acid moieties under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleotide synthesis and metabolism.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid likely involves its interaction with specific enzymes or receptors in biological systems. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes such as DNA replication, repair, and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular signaling and metabolism.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is unique due to its specific structure, which combines a purine base with a succinic acid moiety. This unique combination may confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
918334-41-5 |
|---|---|
Formule moléculaire |
C12H14N6O5 |
Poids moléculaire |
322.28 g/mol |
Nom IUPAC |
(2S)-2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)18(5-16-9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
Clé InChI |
JONUXIYEOFZBEZ-LURJTMIESA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


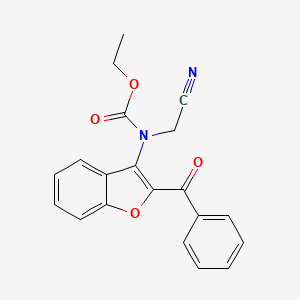
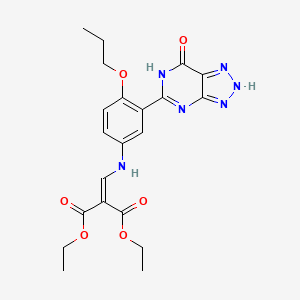
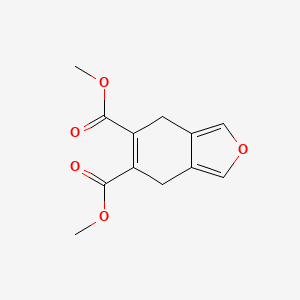
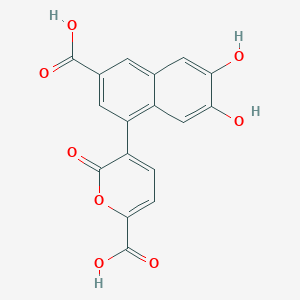
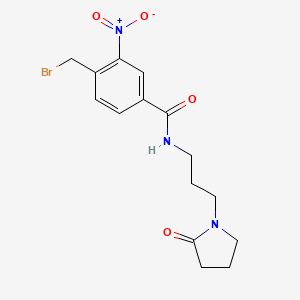
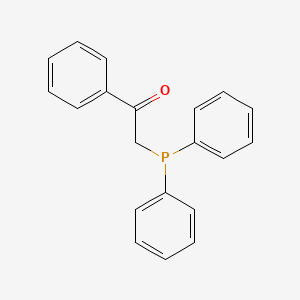
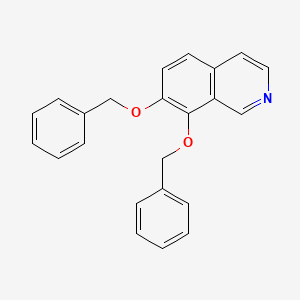
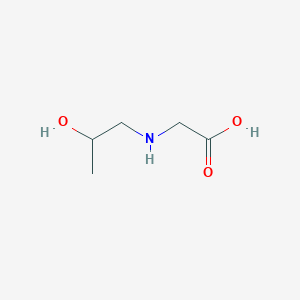


![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
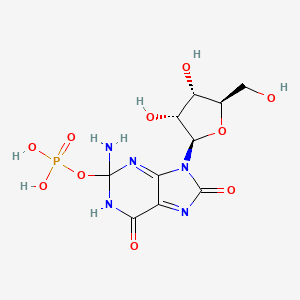
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)
